molecular formula C13H19NO B14323674 3-[(4-Methylcyclohexyl)amino]phenol CAS No. 104903-56-2

3-[(4-Methylcyclohexyl)amino]phenol

Katalognummer: B14323674
CAS-Nummer: 104903-56-2
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: KACZMLXLUSBBCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methylcyclohexyl)amino]phenol is an organic compound with the molecular formula C13H19NO It is a derivative of phenol, where the hydroxyl group is substituted with a 4-methylcyclohexylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylcyclohexyl)amino]phenol typically involves the reaction of 4-methylcyclohexylamine with a phenolic compound under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where the amine group replaces a leaving group on the aromatic ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Methylcyclohexyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-[(4-Methylcyclohexyl)amino]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(4-Methylcyclohexyl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminophenol: A related compound with an amino group directly attached to the phenol ring.

    3-Aminophenol: Another similar compound with the amino group in the meta position relative to the hydroxyl group.

    4-Methylphenol: A compound with a methyl group attached to the phenol ring.

Uniqueness

3-[(4-Methylcyclohexyl)amino]phenol is unique due to the presence of the 4-methylcyclohexylamino group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

104903-56-2

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

3-[(4-methylcyclohexyl)amino]phenol

InChI

InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-4,9-11,14-15H,5-8H2,1H3

InChI-Schlüssel

KACZMLXLUSBBCO-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)NC2=CC(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.